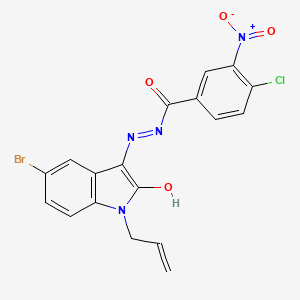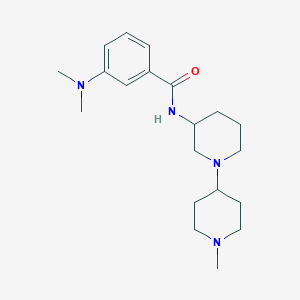
N-(5-bromo-2-hydroxy-1-prop-2-enylindol-3-yl)imino-4-chloro-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-2-hydroxy-1-prop-2-enylindol-3-yl)imino-4-chloro-3-nitrobenzamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N-(5-bromo-2-hydroxy-1-prop-2-enylindol-3-yl)imino-4-chloro-3-nitrobenzamide typically involves multiple steps. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole core . . Industrial production methods may involve optimizing these steps for higher yields and purity.
Chemical Reactions Analysis
N-(5-bromo-2-hydroxy-1-prop-2-enylindol-3-yl)imino-4-chloro-3-nitrobenzamide can undergo several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromo and chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, and various catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(5-bromo-2-hydroxy-1-prop-2-enylindol-3-yl)imino-4-chloro-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities.
Industry: It can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-hydroxy-1-prop-2-enylindol-3-yl)imino-4-chloro-3-nitrobenzamide involves its interaction with various molecular targets. The indole core can bind to multiple receptors, influencing biological pathways. The specific effects depend on the functional groups attached to the indole core and their interactions with target molecules .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
5-bromoindole-2-carbohydrazide derivatives: These compounds have been studied for their binding energies against various targets.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
N-(5-bromo-2-hydroxy-1-prop-2-enylindol-3-yl)imino-4-chloro-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(5-bromo-2-hydroxy-1-prop-2-enylindol-3-yl)imino-4-chloro-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrClN4O4/c1-2-7-23-14-6-4-11(19)9-12(14)16(18(23)26)21-22-17(25)10-3-5-13(20)15(8-10)24(27)28/h2-6,8-9,26H,1,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRPLYCXYDAKKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-methoxyphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B6034861.png)
![3-[2-(2-fluorophenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B6034865.png)
![ethyl 4-{3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}-1-piperazinecarboxylate](/img/structure/B6034870.png)
![N'-[(2-hydroxy-1-naphthyl)methylene]-2,4-dimethylbenzenesulfonohydrazide](/img/structure/B6034885.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(2H-indazol-2-yl)-N-methylacetamide](/img/structure/B6034894.png)
![(4Z)-1-(4-bromophenyl)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B6034901.png)
![N-{3-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide](/img/structure/B6034912.png)
![7-(2-morpholinoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6034920.png)
![methyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B6034921.png)
![1-[cyclohexyl(methyl)amino]-3-(3-{[(2-methoxybenzyl)(methyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6034922.png)
![N-[(1E)-1-{N'-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}-2-(4-methoxyphenyl)eth-1-EN-1-YL]benzamide](/img/structure/B6034955.png)
![2-(4-bromophenoxy)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B6034957.png)

![9-(4-fluorophenyl)-2-methyl-7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6034975.png)
